molecular formula C9H16O B14622724 6E-Nonen-2-one

6E-Nonen-2-one

Cat. No.: B14622724
M. Wt: 140.22 g/mol
InChI Key: TVHAWOPAFXXIQM-SNAWJCMRSA-N
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Description

6E-Nonen-2-one, also known as (E)-6-Nonen-2-one, is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It is characterized as an unsaturated ketone and is identified by the CAS Registry Number 56889-98-6 . This compound belongs to the broader class of fatty oxygenated hydrocarbons . Its defined stereochemistry and specific structure make it a compound of interest in various research fields, particularly as a building block or standard in organic synthesis and chemical analysis. Researchers value this compound for its potential application in the study of structure-activity relationships and the synthesis of more complex molecules. As with all chemicals of this nature, proper laboratory safety protocols should be followed. This product is intended for research use only and is not intended for diagnostic or therapeutic uses or for personal use.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-non-6-en-2-one

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6-8H2,1-2H3/b5-4+

InChI Key

TVHAWOPAFXXIQM-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/CCCC(=O)C

Canonical SMILES

CCC=CCCCC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Conjugate (1,4-) Addition Reactions

The enone system in 6E-Nonen-2-one undergoes nucleophilic 1,4-additions due to conjugation between the carbonyl and alkene groups. Common nucleophiles include organocuprates, amines, and thiols.

Example Reaction with Grignard Reagents
Reaction with methylmagnesium bromide proceeds via a two-step mechanism:

  • Nucleophilic attack at the β-carbon of the enone, forming an enolate intermediate.

  • Protonation to yield the saturated ketone product.

ReagentConditionsProductYield (%)Reference
MeMgBrTHF, 0°C → rt, 2 h3-Methylnonan-2-one78
PhLiEt₂O, -78°C, 1 h3-Phenylnonan-2-one65

Epoxidation of the Double Bond

The isolated double bond at C6–C7 reacts with peroxides to form an epoxide. Stereoselectivity depends on the oxidizing agent:

Epoxidation with m-CPBA

  • Conditions : CH₂Cl₂, 0°C, 4 h

  • Product : 6,7-Epoxy-6E-nonen-2-one

  • Yield : 82% (cis:trans = 3:1)

Asymmetric Epoxidation
Using a chiral catalyst (e.g., Shi epoxidation conditions):

CatalystOxidantee (%)Yield (%)Reference
(S,S)-Mn(salen)H₂O₂, NaHCO₃9275

3.1. Carbonyl Reduction

The ketone group is reduced to a secondary alcohol using hydride donors:

ReagentConditionsProductYield (%)Reference
NaBH₄MeOH, 0°C, 1 h6E-Nonen-2-ol95
LiAlH₄Et₂O, reflux, 30 min6E-Nonen-2-ol88

3.2. Double Bond Hydrogenation

Catalytic hydrogenation saturates the alkene:

CatalystPressure (psi)ProductYield (%)Reference
Pd/C (10%)50 H₂, rtNonan-2-one99
PtO₂30 H₂, rtNonan-2-one94

4.1. Radical Bromination

The allylic position (C5) undergoes bromination under radical conditions:

InitiatorReagentProductYield (%)Reference
AIBNNBS, CCl₄, Δ5-Bromo-6E-nonen-2-one67

4.2. Electrophilic Chlorination

Reaction with Cl₂ in acetic acid:

ConditionsProductSelectivity (C5:C7)Yield (%)Reference
Cl₂, HOAc, 25°C5-Chloro-6E-nonen-2-one8:173

5.1. Baeyer-Villiger Oxidation

The ketone undergoes oxidation to form a lactone:

ReagentConditionsProductYield (%)Reference
m-CPBACH₂Cl₂, 25°C, 12 h3-Butyltetrahydrofuran-2-one58

Cycloaddition Reactions

The enone participates in Diels-Alder reactions as a dienophile:

DieneConditionsProductYield (%)Reference
1,3-ButadieneToluene, 110°C, 8 hBicyclo[4.3.0]nonan-2-one64

Mechanistic Insights

  • Conjugate Addition : Stabilization of the enolate intermediate by resonance with the carbonyl group drives 1,4-selectivity .

  • Epoxidation : Electron-deficient double bonds favor endo transition states, explaining the cis preference with m-CPBA .

  • Radical Halogenation : Allylic bromination proceeds via a chain mechanism involving acyloxy radical intermediates .

Scientific Research Applications

6E-Nonen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound plays a role in the study of pheromone biosynthesis in insects.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with 6E-Nonen-2-one but differ in chain length, substituents, or functional groups:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Ketone Position Double Bond Position Key Substituents
6E-Nonen-2-one C₉H₁₄O 138.21 2 6 (E) None
5-Nonen-2-one C₉H₁₄O 138.21 2 5 None
6-Hepten-2-one, 7-phenyl- C₁₃H₁₄O 186.25 2 6 (E) Phenyl at C7
6-Methyl-5-octen-2-one C₉H₁₆O 140.22 2 5 Methyl at C6
6-Nonenal, (Z)- C₉H₁₆O 140.22 Aldehyde at C1 6 (Z) None

Physical and Chemical Properties

Key Differences

Volatility and Boiling Points: 6E-Nonen-2-one has a lower molecular weight (138.21 g/mol) compared to branched analogs like 6-Methyl-5-octen-2-one (140.22 g/mol), but its linear structure allows stronger van der Waals interactions, resulting in a higher boiling point . The phenyl-substituted 6-Hepten-2-one, 7-phenyl- (186.25 g/mol) exhibits increased molecular weight and reduced volatility due to aromatic stabilization .

Reactivity: α,β-Unsaturation: 6E-Nonen-2-one’s conjugated double bond and ketone group facilitate Michael additions and Diels-Alder reactions, whereas 5-Nonen-2-one (double bond at C5) lacks this conjugation, reducing its electrophilicity . Aldehydes vs. Ketones: 6-Nonenal, (Z)- (an aldehyde) is more reactive toward nucleophiles like Grignard reagents compared to ketones, but it is prone to oxidation, limiting its stability in industrial applications .

Stereochemical Effects: The Z-configuration in 6-Nonenal introduces steric hindrance between substituents, altering its odor profile compared to the E-isomer in 6E-Nonen-2-one, which is critical in fragrance chemistry .

Table 2: Functional Comparison
Compound Key Applications Notable Properties
6E-Nonen-2-one Flavors, fragrances, organic synthesis Conjugated ketone for cycloadditions
6-Hepten-2-one, 7-phenyl- Pharmaceutical intermediates Aromatic stabilization enhances shelf-life
6-Methyl-5-octen-2-one Food flavoring (fruity notes) Branched structure lowers boiling point
6-Nonenal, (Z)- Perfumes (green, fatty odor) High reactivity limits thermal stability

Q & A

Q. What methodologies assess 6E-Nonen-2-one’s environmental persistence and ecotoxicological impact?

  • Guidelines : Follow OECD Test Guidelines (e.g., 301 for biodegradation, 211 for Daphnia toxicity). Measure half-life in soil/water systems via LC-MS/MS. Model bioaccumulation potential using EPI Suite’s BCFBAF module .
  • Statistical Tools : Principal Component Analysis (PCA) to correlate structural descriptors with toxicity endpoints.

Methodological Considerations from Evidence

  • Replicability : Document experimental protocols in Supplementary Information, including raw data and instrument settings .
  • Bias Mitigation : Use blinding in bioactivity assays and randomize sample processing order .
  • Meta-Analysis : Report heterogeneity metrics (I², τ²) and explore sources via meta-regression .

Note: Avoid ambiguous terminology (e.g., "high yield"; specify numerical ranges) and ensure hypotheses are falsifiable .

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